Cas no 79349-24-9 (2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol)
2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)-
- 6-(3-phenyl-2H-1,2,4-oxadiazol-5-ylidene)cyclohexa-2,4-dien-1-one
- 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol
- SCHEMBL5736756
- AB00081894-01
- BDBM50576851
- AKOS000591629
- CHEMBL1876217
- ChemDiv3_002096
- EN300-1212409
- VNCIJMRFIRKERM-UHFFFAOYSA-N
- Cambridge id 5347279
- 79349-24-9
- CCG-17961
- 5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole
- HMS1478P06
- DTXSID60425235
- BRD-K53863652-001-01-1
- IDI1_021062
- MLS-0437530.0002
- DB-111520
- G40702
-
- Inchi: 1S/C14H10N2O2/c17-12-9-5-4-8-11(12)14-15-13(16-18-14)10-6-2-1-3-7-10/h1-9,17H
- InChI Key: VNCIJMRFIRKERM-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC=CC=2O)=NC(C2C=CC=CC=2)=N1
Computed Properties
- Exact Mass: 238.074227566g/mol
- Monoisotopic Mass: 238.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 59.2Ų
2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1212409-0.05g |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol |
79349-24-9 | 95% | 0.05g |
$76.0 | 2023-06-08 | |
| Enamine | EN300-1212409-0.1g |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol |
79349-24-9 | 95% | 0.1g |
$113.0 | 2023-06-08 | |
| Enamine | EN300-1212409-0.25g |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol |
79349-24-9 | 95% | 0.25g |
$162.0 | 2023-06-08 | |
| Enamine | EN300-1212409-0.5g |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol |
79349-24-9 | 95% | 0.5g |
$310.0 | 2023-06-08 | |
| Enamine | EN300-1212409-1.0g |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol |
79349-24-9 | 95% | 1g |
$414.0 | 2023-06-08 | |
| Enamine | EN300-1212409-2.5g |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol |
79349-24-9 | 95% | 2.5g |
$810.0 | 2023-06-08 | |
| Enamine | EN300-1212409-5.0g |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol |
79349-24-9 | 95% | 5g |
$1199.0 | 2023-06-08 | |
| Enamine | EN300-1212409-10.0g |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol |
79349-24-9 | 95% | 10g |
$1778.0 | 2023-06-08 | |
| Enamine | EN300-1212409-50mg |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol |
79349-24-9 | 95.0% | 50mg |
$76.0 | 2023-10-02 | |
| Enamine | EN300-1212409-100mg |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol |
79349-24-9 | 95.0% | 100mg |
$113.0 | 2023-10-02 |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol
Introduction to 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol (CAS No. 79349-24-9) in Modern Chemical and Pharmaceutical Research
2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol, identified by the chemical identifier CAS No. 79349-24-9, represents a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aromatic molecule has garnered considerable attention due to its structural complexity and potential biological activities. The presence of a phenol moiety combined with a 3-phenyl-1,2,4-oxadiazole ring system imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and material science applications.
The 3-phenyl-1,2,4-oxadiazole core is a well-documented pharmacophore in medicinal chemistry, known for its role in modulating various biological pathways. Its structural motif is frequently incorporated into therapeutic agents due to its ability to interact with biological targets such as enzymes and receptors. The phenol group further enhances the compound's potential by providing a site for hydrogen bonding and redox activity, which are critical for drug efficacy and metabolic stability.
Recent advancements in computational chemistry have enabled more precise modeling of the interactions between 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol and biological macromolecules. Studies utilizing molecular docking simulations have suggested that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are implicated in inflammatory diseases and cancer. The phenolic hydrogen offers a plausible mechanism for reversible binding to these targets, potentially leading to selective therapeutic action.
In the context of material science, the electron-deficient nature of the 1,2,4-oxadiazole ring contributes to the compound's utility as an intermediate in organic electronics. Specifically, it has been explored as a component in organic light-emitting diodes (OLEDs) and photovoltaic cells due to its ability to facilitate charge transport. The phenolic group also allows for further functionalization via cross-coupling reactions, enabling the synthesis of more complex derivatives with tailored properties.
The synthesis of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol typically involves multi-step organic transformations starting from readily available precursors. A common route includes the condensation of phenols with halogenated oxadiazoles under basic conditions, followed by purification via column chromatography or recrystallization. Advances in green chemistry have also led to the development of more sustainable synthetic methodologies, such as catalytic asymmetric synthesis or solvent-free reactions, which minimize waste and energy consumption.
From a pharmaceutical perspective, the potential bioactivity of this compound has prompted several preclinical investigations. Initial in vitro assays have demonstrated modest inhibitory activity against certain bacterial strains and fungal pathogens, suggesting its utility as an antimicrobial agent. Additionally, its interaction with cellular pathways related to oxidative stress has raised interest in its potential role as an antioxidant or prodrug candidate. While these findings are promising, further research is necessary to elucidate its mechanism of action and optimize its pharmacokinetic profile.
The structural versatility of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol also makes it an attractive candidate for structure-based drug design. High-resolution crystallographic studies have provided insights into how this molecule binds to biological targets at the atomic level. These structural insights are being leveraged to design next-generation analogs with improved potency and selectivity. For instance, modifications at the phenolic position or the phenyl ring of the oxadiazole moiety have been explored to enhance binding affinity while minimizing off-target effects.
The growing body of literature on this compound underscores its significance in both academic research and industrial applications. Collaborative efforts between synthetic chemists and biologists are accelerating the discovery of novel derivatives with enhanced therapeutic potential. Furthermore, interdisciplinary approaches combining computational modeling with experimental validation are streamlining the process of identifying promising candidates for further development.
In conclusion,2-(3-phenyl-1,2,4-oxadiazol-5-yi)phenol (CAS No. 79349–24–9) exemplifies how structurally complex molecules can serve as versatile platforms for innovation in pharmaceuticals and materials science. Its unique combination of electronic properties and biological relevance positions it as a cornerstone compound for future research endeavors aimed at addressing unmet medical needs and advancing technological applications.
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